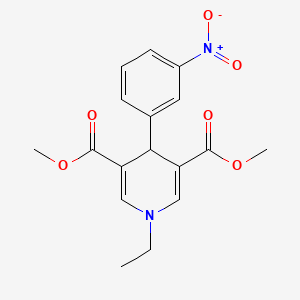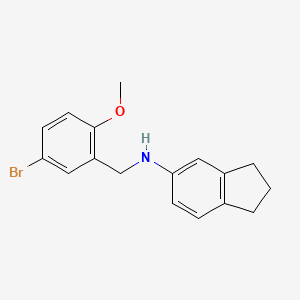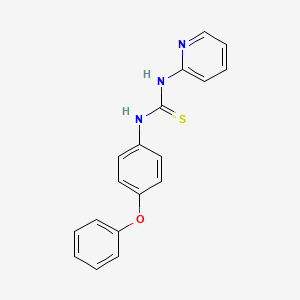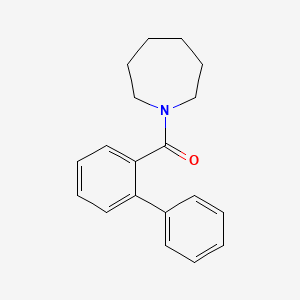
dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EMD-654669, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine family of organic compounds and has been found to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of several key enzymes involved in various biological processes. For example, dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in the degradation of extracellular matrix proteins. This inhibition of matrix metalloproteinase activity may contribute to the anti-inflammatory, anti-tumor, and anti-angiogenic effects of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Biochemical and Physiological Effects:
dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit a wide range of biochemical and physiological effects. This compound has been found to inhibit the activity of several key enzymes involved in various biological processes, including matrix metalloproteinases and phosphodiesterases. In addition, dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects. These effects have been observed in both in vitro and in vivo studies.
实验室实验的优点和局限性
One of the main advantages of using dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a useful tool for studying these biological processes. In addition, dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to inhibit the activity of several key enzymes involved in various biological processes, making it a useful tool for studying enzyme activity.
One of the main limitations of using dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its limited solubility in water. This can make it difficult to use in certain experimental settings. In addition, the exact mechanism of action of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research could focus on further elucidating the mechanism of action of this compound. This could involve studying the effects of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate on specific enzymes and biological processes in more detail.
Another area of research could focus on developing new derivatives of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate with improved solubility and/or biological activity. This could involve modifying the chemical structure of the compound in order to improve its properties.
Finally, future research could focus on exploring the potential therapeutic applications of dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. This could involve studying the effects of this compound in animal models of various diseases, such as cancer and inflammation.
合成方法
Dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis process involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate to form 1-ethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid. This compound is then treated with thionyl chloride to form the corresponding acid chloride. The final step in the synthesis process involves the reaction of the acid chloride with dimethylamine to form dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
科学研究应用
Dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to inhibit the activity of several key enzymes involved in various biological processes, including matrix metalloproteinases and phosphodiesterases.
属性
IUPAC Name |
dimethyl 1-ethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-4-18-9-13(16(20)24-2)15(14(10-18)17(21)25-3)11-6-5-7-12(8-11)19(22)23/h5-10,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAMQFAAHACPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1-ethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)

amino]methyl}-6-methoxyphenol](/img/structure/B5855897.png)








![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)
